Barium chloride monohydrate

Description

Properties

CAS No. |

10326-27-9 |

|---|---|

Molecular Formula |

BaCl2H2O |

Molecular Weight |

226.25 g/mol |

IUPAC Name |

barium(2+);dichloride;hydrate |

InChI |

InChI=1S/Ba.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

InChI Key |

MPHCLXFWCXFAFC-UHFFFAOYSA-L |

Canonical SMILES |

O.[Cl-].[Cl-].[Ba+2] |

density |

3.097 at 75 °F (NTP, 1992) 3.86 g/cm³ |

melting_point |

1765 °F (NTP, 1992) 113 °C |

Other CAS No. |

10326-27-9 |

physical_description |

Barium chloride dihydrate is a white crystalline solid with a bitter, salty taste. (NTP, 1992) WHITE SOLID IN VARIOUS FORMS. |

Related CAS |

10361-37-2 (Parent) |

solubility |

greater than or equal to 100 mg/mL at 68° F (NTP, 1992) Solubility in water, g/100ml at 26 °C: 37.5 (good) |

Synonyms |

BaCl2 barium chloride barium chloride, (140)BaCl2 barium chloride, (153)BaCl2 barium chloride, dihydrate barium chloride, hexahydrate barium chloride, monohydrate barium chloride, octaammoniate barium dichloride |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Structure of Barium Chloride Monohydrate: A Technical Guide

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of barium chloride monohydrate (BaCl₂·H₂O), a compound of interest to researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its crystallographic parameters, a detailed experimental protocol for its structure determination based on established diffraction methods, and a logical workflow for such an investigation.

Introduction

Barium chloride and its hydrated forms are fundamental inorganic compounds with various applications in chemical synthesis and analysis. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of the monohydrate is crucial for predicting its physical and chemical properties, including solubility, stability, and reactivity. This knowledge is particularly valuable in fields such as materials science and pharmaceutical development, where crystal morphology and hydration state can significantly impact a substance's behavior.

The crystal structure of this compound was first determined by Vainshtein and Pinsker in 1949 using electron diffraction techniques. Their work established the foundational crystallographic data for this compound.

Crystallographic Data

The crystal structure of this compound has been characterized as belonging to the orthorhombic crystal system. This system is defined by three unequal crystallographic axes that are mutually perpendicular. The specific crystallographic parameters for BaCl₂·H₂O are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P m c n |

| a | 4.51 Å |

| b | 9.02 Å |

| c | 11.28 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

Table 1: Crystallographic Data for this compound.

Experimental Protocol: Crystal Structure Determination by Electron Diffraction

The determination of the crystal structure of this compound can be achieved through electron diffraction, a powerful technique for elucidating the atomic arrangement in crystalline materials, especially for micro- or nanocrystalline samples. The following protocol outlines a generalized modern approach for such a determination.

3.1. Sample Preparation

-

Crystal Growth: Single crystals of this compound are grown from an aqueous solution of barium chloride. The monohydrate can be obtained by carefully controlling the crystallization conditions, such as temperature and evaporation rate, to favor its formation over the more common dihydrate.

-

Sample Mounting: A suitable single crystal of sub-micron to a few micrometers in size is selected under a microscope. The crystal is then deposited onto a transmission electron microscopy (TEM) grid, typically a carbon-coated copper grid. For sensitive hydrated samples, cryo-protection techniques may be employed to prevent dehydration in the vacuum of the electron microscope.

3.2. Data Collection

-

Microscope Setup: A transmission electron microscope equipped with a rotation stage and a sensitive detector (e.g., a CCD or CMOS camera) is used. The microscope is operated at a typical accelerating voltage of 200-300 kV.

-

Electron Diffraction Pattern Acquisition: The mounted crystal is inserted into the TEM. The electron beam is focused on the crystal, and the sample is tilted to various angles relative to the incident beam. At each tilt angle, a diffraction pattern is recorded. A complete dataset is collected by rotating the crystal in small increments (e.g., 0.5-1.0 degrees) over a large angular range (e.g., ±60°). This process, known as continuous rotation electron diffraction, ensures that a significant portion of the reciprocal space is sampled.

3.3. Data Processing and Structure Solution

-

Data Indexing and Integration: The collected series of electron diffraction patterns are processed using specialized software. The first step is to index the diffraction spots to determine the unit cell parameters and the crystal's orientation. The intensities of the diffraction spots are then integrated.

-

Structure Solution: The integrated intensities are used to solve the crystal structure. Ab initio methods, such as direct methods or charge flipping, can be employed to determine the initial phases of the structure factors.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data. This process involves adjusting the atomic coordinates, displacement parameters, and site occupancies to achieve the best possible fit between the calculated and observed diffraction intensities. The quality of the final structure is assessed using statistical indicators such as the R-factor.

Experimental Workflow

The logical flow of the crystal structure determination process is visualized in the following diagram.

Conclusion

The determination of the crystal structure of this compound provides essential data for understanding its material properties. The orthorhombic crystal system and the space group P m c n, along with the precise unit cell dimensions, form the basis of our crystallographic knowledge of this compound. The outlined experimental protocol using electron diffraction offers a robust methodology for obtaining such structural information, which is critical for applications in scientific research and industrial development. Future studies employing modern diffraction and computational techniques could further refine our understanding of this fundamental inorganic hydrate.

Synthesis of Barium Chloride Monohydrate from Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of barium chloride monohydrate (BaCl₂·H₂O) from barium chloride dihydrate (BaCl₂·2H₂O). The controlled thermal dehydration of the dihydrate is the primary method for obtaining the monohydrate, a process of significant interest in various research and development applications, including its use as a reactant in the synthesis of other barium compounds and in controlled hydration studies.

Core Principles: The Dehydration Pathway

The transformation of barium chloride dihydrate to its monohydrate form is a classic example of a solid-state thermal decomposition reaction. The process involves the removal of one molecule of water of crystallization from the crystal lattice of the dihydrate. This dehydration occurs in a distinct, two-step process upon heating:

-

BaCl₂·2H₂O (s) → BaCl₂·H₂O (s) + H₂O (g)

-

BaCl₂·H₂O (s) → BaCl₂ (s) + H₂O (g)

The successful synthesis of the monohydrate hinges on precise temperature control to arrest the dehydration process after the first water molecule has been liberated and before the second, more tightly bound water molecule is removed.

Quantitative Data Summary

The thermal decomposition of barium chloride dihydrate has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key quantitative data associated with this process.

| Parameter | Value | Reference |

| Molecular Weight | ||

| Barium Chloride Dihydrate (BaCl₂·2H₂O) | 244.26 g/mol | [1][2] |

| This compound (BaCl₂·H₂O) | 226.25 g/mol | [3] |

| Anhydrous Barium Chloride (BaCl₂) | 208.23 g/mol | [2][4] |

| Dehydration Temperatures | ||

| Onset of first dehydration (to monohydrate) | ~ 90 °C | [5] |

| Peak of first dehydration endotherm | ~ 100-110 °C | [6] |

| Onset of second dehydration (to anhydrous) | > 121 °C | [7] |

| Theoretical Mass Loss | ||

| For BaCl₂·2H₂O → BaCl₂·H₂O | 7.37% | |

| For BaCl₂·2H₂O → BaCl₂ | 14.75% | [8] |

| Crystal Structure Data | ||

| Barium Chloride Dihydrate (BaCl₂·2H₂O) | ||

| Crystal System | Monoclinic | [2][4] |

| Space Group | P2₁/n | [9] |

| This compound (BaCl₂·H₂O) | ||

| Crystal System | Orthorhombic | [3][10] |

| Space Group | P m c n | [3] |

| Lattice Parameters | a = 4.51 Å, b = 9.02 Å, c = 11.28 Å | [3] |

Experimental Protocol: Controlled Isothermal Dehydration

This protocol details a laboratory-scale method for the synthesis of this compound from barium chloride dihydrate using a controlled isothermal heating approach.

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O), analytical grade

-

Drying oven or tube furnace with precise temperature control (±1 °C)

-

Shallow, heat-resistant glass or ceramic dish (e.g., evaporating dish)

-

Dessicator with a desiccant (e.g., anhydrous calcium chloride)

-

Analytical balance

-

Spatula

Procedure:

-

Sample Preparation: Accurately weigh a sample of barium chloride dihydrate into a pre-weighed, shallow, heat-resistant dish. Spread the sample in a thin, even layer to ensure uniform heating.

-

Heating: Place the dish containing the sample into a preheated oven or tube furnace set to a constant temperature of 105 °C. This temperature is above the onset of the first dehydration step but below the temperature at which the second water molecule is rapidly lost.

-

Isothermal Hold: Maintain the sample at 105 °C for a predetermined time. The optimal time will depend on the sample size and the specific characteristics of the heating apparatus. It is recommended to perform initial calibration runs, periodically removing the sample (after cooling in a dessicator) and weighing it to determine when the mass loss corresponds to the theoretical value for the formation of the monohydrate (7.37%). A holding time of 2-4 hours is a typical starting point for a small (1-5 g) sample.

-

Cooling: After the isothermal heating step, carefully remove the dish from the oven and immediately transfer it to a dessicator to cool to room temperature. This prevents the reabsorption of atmospheric moisture by the hygroscopic monohydrate.

-

Verification: Once cooled, weigh the sample. The final mass should correspond to the calculated theoretical mass of the monohydrate. Further characterization by techniques such as X-ray diffraction (XRD) or thermal analysis (TGA/DSC) can be performed to confirm the purity of the monohydrate phase.

-

Storage: Store the synthesized this compound in a tightly sealed container in a dessicator.

Visualizations

The following diagrams illustrate the key aspects of the synthesis and structural transformation.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Transformation of the crystal structure during dehydration.

Caption: Decision tree for optimizing synthesis conditions.

References

- 1. Barium chloride, dihydrate | BaCl2.2H2O | CID 5284346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. buy Barium chloride dihydrate Crystallinec manufacturers - FUNCMATER [funcmater.com]

- 3. Barium chloride, monohydrate | BaCl2H2O | CID 51346567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Barium Chloride Formula - GeeksforGeeks [geeksforgeeks.org]

- 5. researchgate.net [researchgate.net]

- 6. ami-instruments.com [ami-instruments.com]

- 7. Barium chloride - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermal Decomposition of Barium Chloride Monohydrate

This technical guide provides a comprehensive overview of the thermal decomposition of barium chloride monohydrate (BaCl₂·H₂O), a critical process in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction kinetics, thermodynamics, and experimental protocols associated with this dehydration process.

Introduction

Barium chloride is an inorganic compound that commonly exists in its hydrated form, primarily as barium chloride dihydrate (BaCl₂·2H₂O). The removal of this water of crystallization through heating is a well-studied thermal decomposition process that proceeds in a stepwise manner, with this compound being the stable intermediate. Understanding the thermal behavior of this monohydrate is crucial for applications requiring the anhydrous form or precise control over hydration levels.

The thermal decomposition of this compound is the second stage in the complete dehydration of the dihydrate and can be represented by the following endothermic reaction:

BaCl₂·H₂O(s) → BaCl₂(s) + H₂O(g)

This guide will delve into the quantitative aspects of this reaction, the experimental methods used for its characterization, and the underlying kinetics.

Quantitative Data on Thermal Decomposition

The thermal decomposition of this compound has been characterized using various thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The quantitative data from these studies are summarized below.

Table 1: Mass Loss and Temperature Ranges for the Dehydration of BaCl₂·H₂O

| Parameter | Reported Value | Analytical Technique | Reference |

| Theoretical Mass Loss | ~7.37% | - | Calculated |

| Observed Mass Loss | ~7% | TGA | [1] |

| Temperature Range | No weight loss until 90 °C, with a 7.89% mass change at 150 °C for the dihydrate's first step. | TGA | [2] |

Note: The observed mass loss is for the second dehydration step of barium chloride dihydrate, which corresponds to the decomposition of the monohydrate.

Table 2: Thermodynamic and Kinetic Parameters for the Dehydration of BaCl₂·H₂O

| Parameter | Reported Value | Analytical Technique | Reference |

| Thermodynamic Parameters | |||

| Enthalpy of Dehydration (ΔH°) | 63.11 kJ/mol | Not Specified | [3] |

| Entropy of Dehydration (ΔS°) | 148 J/K·mol | Not Specified | [3] |

| Kinetic Parameters | |||

| Kinetic Model | Contracting-circle law (non-isothermal) | DSC | [4] |

| Kinetic Model | Avrami-Erofeev law (n=2) (isothermal) | DSC | [4] |

Experimental Protocols

The characterization of the thermal decomposition of this compound is typically performed using simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (STA/TGA-DSC). This allows for the concurrent measurement of mass loss and heat flow, providing a comprehensive understanding of the dehydration process.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature range, mass loss, and enthalpy of dehydration of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

Experimental Conditions:

-

Sample Preparation: A small amount of barium chloride dihydrate (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible. To obtain the monohydrate in situ, the dihydrate is heated to a temperature where the first dehydration step is complete but the second has not yet begun. Alternatively, this compound can be prepared separately.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to ensure the efficient removal of evolved water vapor.[1]

-

Heating Program:

-

Non-isothermal: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the dehydration of the monohydrate (e.g., ambient to 300 °C).[1]

-

Isothermal: The sample is rapidly heated to a specific temperature within the dehydration range and held at that temperature to study the reaction kinetics.

-

-

Crucible: An open alumina crucible is commonly used to allow for the free escape of water vapor.[1]

Procedure:

-

Calibrate the TGA-DSC instrument for temperature and heat flow according to the manufacturer's specifications.

-

Place the accurately weighed sample in the crucible and load it into the instrument.

-

Tare the balance to zero.

-

Purge the furnace with the inert gas for a sufficient time to establish a stable atmosphere.

-

Initiate the heating program.

-

Record the mass loss (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.

Data Analysis:

-

TGA Curve: The percentage mass loss corresponding to the dehydration of the monohydrate is determined from the step in the TGA thermogram.

-

DSC Curve: The endothermic peak corresponding to the dehydration process is integrated to determine the enthalpy of dehydration (ΔH). The peak temperature provides information about the transition temperature.

Decomposition Pathway and Visualization

The thermal dehydration of barium chloride dihydrate is a two-step process, with the formation of the monohydrate as a stable intermediate. This sequential decomposition can be visualized as a logical workflow.

Caption: Thermal decomposition pathway of barium chloride dihydrate.

The experimental workflow for analyzing this decomposition can also be visualized.

Caption: Experimental workflow for TGA-DSC analysis.

Conclusion

The thermal decomposition of this compound is a well-defined, single-step dehydration process that is a crucial part of the complete dehydration of barium chloride dihydrate. This guide has summarized the key quantitative data, provided a detailed experimental protocol for its characterization using TGA-DSC, and visualized the decomposition pathway and experimental workflow. For researchers and professionals in fields where anhydrous barium chloride or controlled hydrates are utilized, a thorough understanding of this thermal decomposition is essential for process optimization and quality control.

References

physical and chemical properties of BaCl2·H2O

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Chloride Monohydrate (BaCl₂·H₂O)

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (BaCl₂·H₂O). It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes relevant chemical processes.

Physical Properties

This compound is an intermediate hydrate (B1144303) of barium chloride, existing between the more common dihydrate (BaCl₂·2H₂O) and the anhydrous form (BaCl₂).[1] It is a white solid at room temperature.[2] Key physical data for the monohydrate and its related forms are presented below for comparative analysis.

Quantitative Physical Data

The following table summarizes the key physical properties of barium chloride and its hydrates.

| Property | This compound (BaCl₂·H₂O) | Barium Chloride Dihydrate (BaCl₂·2H₂O) | Anhydrous Barium Chloride (BaCl₂) |

| Molecular Weight | 226.25 g/mol [3] | 244.26 g/mol [4][5] | 208.23 g/mol [1][5] |

| Appearance | White Solid | White crystalline solid[4] | White powder[1] |

| Density | Data not readily available | 3.097 g/cm³[1][6] | 3.856 g/cm³[1][6] |

| Melting Point | Loses water to become anhydrous | Becomes monohydrate >55 °C; anhydrous >121 °C[1] | 962 °C[1][7] |

| Boiling Point | Decomposes | Decomposes | 1560 °C[1][7] |

| Crystal Structure | Orthorhombic[3] | Monoclinic[5][7] | Orthorhombic (Cotunnite type)[1] |

Solubility

Barium chloride is known for its solubility in water, a property that is dependent on temperature. It is also soluble in methanol (B129727) but insoluble in ethanol (B145695) and ethyl acetate.[7][8]

| Solvent | Solubility | Temperature (°C) |

| Water | 31.2 g / 100 mL | 0 |

| Water | 35.8 g / 100 mL | 20 |

| Water | 59.4 g / 100 mL | 100 |

| Methanol | Soluble | - |

| Ethanol | Insoluble | - |

| Acetone | Insoluble | - |

| Ethyl Acetate | Insoluble | - |

Note: Solubility data is for the anhydrous form, but is indicative of the behavior of the hydrates in solution.[5][6]

Crystal Structure

This compound crystallizes in an orthorhombic system.[3] The specific details of its crystal lattice are provided in the table below. For comparison, the crystal structures of the anhydrous and dihydrate forms are also included.

| Compound | Crystal System | Space Group | Lattice Constants (Å) |

| BaCl₂·H₂O | Orthorhombic | P m c n | a = 4.51, b = 9.02, c = 11.28 |

| BaCl₂·2H₂O | Monoclinic | - | - |

| BaCl₂ | Orthorhombic | Pnma | a = 7.87, b = 4.73, c = 9.42 |

Data for BaCl₂·H₂O from Vainshtein & Pinsker (1949) as cited by PubChem.[3] Data for BaCl₂ from the Materials Project.[9]

Chemical Properties and Reactions

This compound, like other forms of barium chloride, is a typical ionic salt. In aqueous solution, it behaves as a 1:2 electrolyte, dissociating into barium (Ba²⁺) and chloride (Cl⁻) ions.[1] The resulting solution is neutral, with a pH of approximately 7.[5]

Thermal Dehydration

Barium chloride dihydrate (BaCl₂·2H₂O) loses its water of crystallization in a stepwise manner upon heating. It first converts to the monohydrate form at temperatures above 55 °C, and subsequently becomes anhydrous above 121 °C.[1] This process is fundamental to many analytical and synthetic procedures involving barium chloride.

The overall thermal dehydration reaction is: BaCl₂·2H₂O(s) → BaCl₂(s) + 2H₂O(g) [10]

Precipitation Reactions

A key reaction of barium chloride in solution is the precipitation of insoluble barium salts. The most prominent example is the reaction with sulfate (B86663) ions (SO₄²⁻) to form a dense white precipitate of barium sulfate (BaSO₄), which is insoluble in both water and acidic solutions.[1]

BaCl₂(aq) + Na₂SO₄(aq) → BaSO₄(s) + 2NaCl(aq)

This reaction is widely used for the qualitative and quantitative determination of sulfate ions.[11] Similar precipitation reactions occur with other anions, such as oxalate (B1200264) (C₂O₄²⁻).[1]

BaCl₂(aq) + Na₂C₂O₄(aq) → BaC₂O₄(s) + 2NaCl(aq)

Experimental Protocols

Gravimetric Determination of Water of Hydration

This protocol is used to determine the number of water molecules in a hydrated salt like barium chloride by measuring the mass lost upon heating.[12][13]

Materials:

-

Porcelain crucible and cover

-

Bunsen burner

-

Ring stand and clay triangle

-

Analytical balance

-

Desiccator

-

Sample of hydrated barium chloride (BaCl₂·xH₂O)

Procedure:

-

Crucible Preparation: Thoroughly clean a porcelain crucible and its cover. Heat them strongly with a Bunsen burner for approximately 5 minutes to remove any adsorbed moisture.[14]

-

Cooling and Weighing: Allow the crucible and cover to cool to room temperature inside a desiccator to prevent reabsorption of atmospheric moisture. Once cooled, weigh the empty crucible and cover accurately on an analytical balance.[15]

-

Sample Addition: Add approximately 2-4 grams of the hydrated barium chloride salt to the crucible. Weigh the crucible, cover, and sample together accurately.[14]

-

Heating: Place the crucible with the sample on the clay triangle. Heat gently at first for 5-10 minutes, with the cover slightly ajar to allow water vapor to escape. Then, increase the heat until the bottom of the crucible glows red, and maintain this temperature for at least 10-15 minutes to ensure all water of hydration is driven off.[14]

-

Cooling and Final Weighing: Turn off the Bunsen burner and allow the crucible to cool completely to room temperature in a desiccator. Once cool, weigh the crucible, cover, and the remaining anhydrous salt.[15]

-

Calculations:

-

Mass of hydrated salt = (Mass of crucible + cover + sample) - (Mass of empty crucible + cover)

-

Mass of anhydrous salt = (Mass of crucible + cover after heating) - (Mass of empty crucible + cover)

-

Mass of water lost = Mass of hydrated salt - Mass of anhydrous salt

-

Moles of anhydrous BaCl₂ = Mass of anhydrous salt / Molar mass of BaCl₂ (208.23 g/mol )

-

Moles of H₂O = Mass of water lost / Molar mass of H₂O (18.015 g/mol )

-

Ratio (x) = Moles of H₂O / Moles of anhydrous BaCl₂

-

Synthesis of Barium Chloride from Barium Carbonate

This method describes the preparation of barium chloride from the reaction of barium carbonate with hydrochloric acid.[16][17]

Materials:

-

Barium carbonate (BaCO₃)

-

Hydrochloric acid (HCl), ~10% solution

-

Distilled water

-

Glass beaker or porcelain evaporating dish

-

Stirring rod

-

Heating apparatus

-

Filtration setup (funnel, filter paper)

Procedure:

-

Slurry Preparation: In a large beaker, create a slurry by mixing each gram of barium carbonate with approximately 5 mL of distilled water.[16]

-

Acid Addition: Slowly and with constant stirring, add a slight excess of 10% hydrochloric acid to the barium carbonate slurry. Add the acid in small portions to control the effervescence (release of CO₂ gas).[16][17] The reaction is: BaCO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + CO₂(g)

-

Neutralization and Heating: Continue adding acid until the solution is neutral to litmus (B1172312) paper. Heat the resulting solution to boiling to expel any remaining dissolved CO₂.[17]

-

Purification (Optional): If impurities like iron are present, they can be precipitated by adding a small amount of barium peroxide and boiling for a few minutes.[17]

-

Filtration: Filter the hot solution to remove any insoluble impurities.[16]

-

Crystallization: Allow the clear filtrate to cool slowly at room temperature. Barium chloride dihydrate crystals will form.

-

Drying: Decant the supernatant liquid and wash the crystals with a small amount of cold distilled water. The crystals can then be dried at room temperature.[17]

Safety and Handling

Barium chloride and all its soluble salts are highly toxic if ingested or inhaled.[1][8] Acute exposure can affect the nervous system and lead to hypokalemia, which may cause cardiac and muscular disorders.[18] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated area to avoid dust inhalation.[18] In case of ingestion, sodium sulfate or magnesium sulfate can be administered as an antidote, as they precipitate the toxic barium ions into the much less toxic barium sulfate.[6]

References

- 1. Barium chloride - Wikipedia [en.wikipedia.org]

- 2. Property, preparation and application of barium chloride_Chemicalbook [chemicalbook.com]

- 3. Barium chloride, monohydrate | BaCl2H2O | CID 51346567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Barium chloride, dihydrate | BaCl2.2H2O | CID 5284346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Barium Chloride Formula - GeeksforGeeks [geeksforgeeks.org]

- 6. Barium chloride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Barium chloride CAS#: 10361-37-2 [m.chemicalbook.com]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. brainly.com [brainly.com]

- 11. stellarscientific.com [stellarscientific.com]

- 12. scribd.com [scribd.com]

- 13. SSERC | Water in a hydrated salt [sserc.org.uk]

- 14. employees.oneonta.edu [employees.oneonta.edu]

- 15. researchgate.net [researchgate.net]

- 16. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 17. prepchem.com [prepchem.com]

- 18. ICSC 0615 - BARIUM CHLORIDE, DIHYDRATE [inchem.org]

Barium chloride monohydrate CAS number 22322-71-0

An In-depth Technical Guide to Barium Chloride Monohydrate (CAS No. 22322-71-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (BaCl₂·H₂O), a compound of significant interest in various scientific and industrial fields. For researchers and drug development professionals, its primary importance lies in its well-characterized ability to act as a potent blocker of inwardly rectifying potassium (KIR) channels, making it an invaluable tool for studying physiological and pathological processes involving ion channel function.

Chemical and Physical Properties

Barium chloride is an inorganic salt that is highly soluble in water and hygroscopic, readily converting to its dihydrate form (BaCl₂·2H₂O) in the presence of moisture. The monohydrate can be formed by treating the dihydrate with methanol.[1][2][3] Like other soluble barium salts, it is highly toxic.[3]

| Property | Value | Reference |

| CAS Number | 22322-71-0 | [4] |

| Molecular Formula | BaCl₂H₂O | [4] |

| Molecular Weight | 226.25 g/mol | [4] |

| Appearance | White crystalline solid | [1][3] |

| Density | 3.0979 g/cm³ (dihydrate) | [3] |

| Melting Point | 962 °C (1,764 °F; 1,235 K) (anhydrous) | [3] |

| Boiling Point | 1,560 °C (2,840 °F; 1,830 K) | [3] |

| Solubility in Water | 35.8 g/100 mL (20 °C); 59.4 g/100 mL (100 °C) | [3] |

| Other Solubilities | Soluble in methanol; insoluble in ethanol (B145695) and ethyl acetate | [1][3] |

Crystal Structure

The crystal structure of this compound has been determined through electron diffraction studies.[4] The anhydrous form of barium chloride is polymorphic, existing in two primary crystal structures depending on the temperature. At room temperature, it adopts an orthorhombic cotunnite (PbCl₂) structure, which transforms to a cubic fluorite (CaF₂) structure between 925 and 963 °C.[3] In the cotunnite structure, the large Ba²⁺ ion has a coordination number of 9.[3]

| Crystallographic Parameter | This compound | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | P m c n | [4] |

| Lattice Constants | a = 4.51 Å, b = 9.02 Å, c = 11.28 Å | [4] |

| Lattice Angles | α = β = γ = 90° | [4] |

Synthesis and Thermal Properties

Synthesis from Barium Carbonate

Barium chloride can be readily synthesized in the laboratory by reacting barium carbonate with hydrochloric acid.[1][5][6]

Caption: Workflow for the laboratory synthesis of Barium Chloride.

Experimental Protocol: Synthesis

-

Preparation : Create a slurry by mixing a predetermined amount of barium carbonate with distilled water in a glass beaker (e.g., for every 1 gram of BaCO₃, use 5 ml of water).[5]

-

Reaction : Slowly add a slight excess of 10% hydrochloric acid to the slurry while stirring.[5] Perform this step in a well-ventilated area as toxic hydrogen sulfide (B99878) may be produced from impurities.[5] The mixture will froth due to the release of CO₂ gas.[5]

-

Purification : Once the reaction is complete (i.e., the solution is neutral), boil the solution. If iron impurities are present, they can be precipitated by adding a small amount of barium peroxide and boiling for 5 minutes.[6]

-

Filtration : Filter the hot solution to remove any insoluble impurities.[6]

-

Crystallization : Allow the clear filtrate to cool slowly, which will cause crystals of barium chloride dihydrate (BaCl₂·2H₂O) to form.[1]

-

Drying : Collect the crystals by filtration and dry them on a warm surface to yield the final product.[5]

Thermal Decomposition

Barium chloride dihydrate is stable at room temperature but loses its water of crystallization upon heating. It first converts to the monohydrate and subsequently to the anhydrous form.[1][3][7]

Caption: Thermal dehydration of Barium Chloride Dihydrate.

Analytical Methodologies

Several methods are employed for the analysis and standardization of barium chloride.

Experimental Protocol: Gravimetric Analysis of Hydrate (B1144303) This procedure determines the number of water molecules in a barium chloride hydrate sample.[8][9]

-

Initial Weighing : Accurately weigh a clean, dry crucible and lid.

-

Sample Addition : Add a known mass of the barium chloride hydrate sample to the crucible and weigh it again.

-

Heating : Heat the crucible, lid, and sample gently at first, then more strongly for about 20 minutes to drive off the water of crystallization.[8]

-

Cooling & Final Weighing : Allow the crucible to cool in a desiccator to prevent reabsorption of moisture, then weigh it.

-

Calculation : The mass of water lost is the difference between the mass before and after heating. From this, the mole ratio of water to anhydrous barium chloride can be calculated to determine the hydrate's formula.[9]

Experimental Protocol: Standardization by Titration This method standardizes a barium chloride solution using a primary standard.

-

Preparation : Pipette a precise volume (e.g., 10.0 ml) of the prepared barium chloride solution into a flask.[10]

-

Reagent Addition : Add 60 ml of water, 3 ml of strong ammonia (B1221849) solution, and 0.5-1 mg of metalphthalein indicator.[10]

-

Titration : Titrate the solution with a standardized 0.05 M disodium (B8443419) edetate solution.[10]

-

Endpoint : As the solution begins to decolorize, add 50 ml of ethanol (95%) and continue titrating until the bluish-violet color is discharged.[10]

-

Calculation : The concentration of the barium chloride solution can be determined based on the stoichiometry of the reaction.

Caption: Workflow for the qualitative analysis of sulfate ions.

Biological Activity and Mechanism of Action

For drug development professionals, the most critical property of barium chloride is its action on potassium channels. Barium ions are potent blockers of inwardly rectifying potassium (KIR) channels.[11][12] These channels are crucial for maintaining the resting membrane potential in many excitable cells, such as neurons and cardiac myocytes.[13]

By blocking KIR channels, barium chloride induces depolarization of the cell membrane.[11] This depolarization leads to the opening of voltage-dependent calcium channels, causing an influx of calcium ions and triggering various cellular responses, most notably smooth muscle contraction.[11] This mechanism makes BaCl₂ a standard tool for studying vasorelaxation and testing the efficacy of spasmolytic agents.[11] While primarily known as a blocker, barium can also activate certain classes of potassium channels under specific experimental conditions.[14]

Caption: Mechanism of action of Barium Chloride on excitable cells.

Toxicology and Safety

Barium chloride and other soluble barium salts are highly toxic if ingested or inhaled.[15][16] The toxicity stems from its ability to block potassium channels, leading to hypokalemia, and its effects on the cardiovascular, nervous, and gastrointestinal systems.[17][18]

Symptoms of Acute Exposure : Ingestion can cause severe abdominal pain, vomiting, watery and bloody diarrhea, muscle twitching, confusion, and hypertension.[15] This can progress to paralysis of respiratory muscles, cardiac irregularities, and potentially death.[16]

Safety Precautions : Handle with care using appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or under a fume hood to avoid inhaling dust.[19] In case of ingestion, a soluble sulfate salt (e.g., sodium sulfate or magnesium sulfate) can be administered as an antidote, as it precipitates the toxic barium ions into non-toxic barium sulfate.[1]

| Toxicity Data | Value | Species | Reference |

| Oral LD₅₀ | 118 mg/kg | Rat | [19] |

| Oral LD₅₀ (BaCl₂) | 408-419 mg/kg | Rat | [15] |

| Intraperitoneal LD₅₀ (BaCl₂) | 51 mg/kg | Mouse | [15] |

| Target Organs | Kidneys, heart, nerves, GI system, bone marrow, spleen, liver | - | [17][19] |

References

- 1. Barium chloride - Sciencemadness Wiki [sciencemadness.org]

- 2. Barium chloride | BaCl2 | CID 25204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Barium chloride - Wikipedia [en.wikipedia.org]

- 4. Barium chloride, monohydrate | BaCl2H2O | CID 51346567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 6. Barium Chloride: Properties, Structure, Uses & Preparation [vedantu.com]

- 7. allanchem.com [allanchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Preparation and Standardization of 0.05 M Barium Chloride | Pharmaguideline [pharmaguideline.com]

- 11. Barium chloride (BaCl2): Significance and symbolism [wisdomlib.org]

- 12. Barium chloride: Significance and symbolism [wisdomlib.org]

- 13. Potassium channel - Wikipedia [en.wikipedia.org]

- 14. Both barium and calcium activate neuronal potassium currents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cpc-us.com [cpc-us.com]

- 16. westliberty.edu [westliberty.edu]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. lewisu.edu [lewisu.edu]

- 19. archpdfs.lps.org [archpdfs.lps.org]

An In-depth Technical Guide on the Solubility of Barium Chloride Monohydrate in Methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barium chloride, a versatile inorganic salt, finds applications in various scientific and industrial domains. Its solubility in non-aqueous solvents, such as methanol (B129727), is a critical parameter for processes including organic synthesis, crystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility of barium chloride monohydrate (BaCl₂·H₂O) in methanol. Due to a scarcity of specific quantitative data for the monohydrate form in publicly available literature, this guide also references data for the anhydrous and dihydrate forms and outlines a detailed experimental protocol for determining precise solubility.

Physicochemical Properties and Hydration States

Barium chloride exists in several hydration states, primarily as the anhydrous form (BaCl₂), the monohydrate (BaCl₂·H₂O), and the dihydrate (BaCl₂·2H₂O). The hydration state is crucial as it influences the salt's molar mass and can affect its solubility characteristics.

It is noteworthy that barium chloride dihydrate can be converted to the monohydrate form by stirring or shaking it in methanol.[1][2] This suggests that in a methanol system, the monohydrate is a relevant and stable form. Barium chloride dihydrate begins to lose one water molecule to become the monohydrate at temperatures above 55°C.[2]

Quantitative Solubility Data

| Compound | Temperature (°C) | Solvent | Solubility (g / 100g of solvent) |

| Barium Chloride (Anhydrous) | 15.5 | Methanol | 2.18 |

This data point provides a baseline for the solubility of the anhydrous salt and suggests that the monohydrate would also exhibit significant solubility in methanol.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound in methanol as a function of temperature, a gravimetric method can be employed. This method is reliable for determining the solubility of inorganic salts in organic solvents.[4]

Materials and Equipment

-

This compound (BaCl₂·H₂O)

-

Anhydrous methanol (reagent grade)

-

Thermostatic water bath or heating/cooling system

-

Sealed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Analytical balance (accurate to ±0.0001 g)

-

Drying oven

-

Desiccator

-

Syringes and filters (solvent-resistant)

-

Pipettes and other standard laboratory glassware

Experimental Workflow

References

molecular weight of barium chloride monohydrate

An In-depth Technical Guide to the Molecular Weight of Barium Chloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the (BaCl₂·H₂O). This information is critical for accurate stoichiometric calculations in chemical reactions, preparation of solutions with precise concentrations, and overall experimental reproducibility in various research and development applications, including drug development.

Chemical Identity and Formula

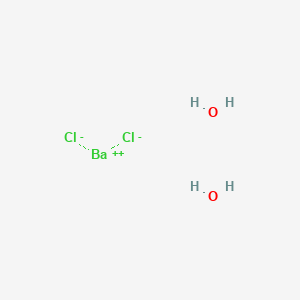

This compound is an inorganic salt composed of barium cations (Ba²⁺) and chloride anions (Cl⁻), with one molecule of water of hydration. The chemical formula is BaCl₂·H₂O.[1][2][3]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the chemical formula. The internationally recognized atomic weights of the constituent elements are used for this calculation.

Data Presentation: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Barium | Ba | 137.327[4][5][6][7][8] |

| Chlorine | Cl | 35.45[9][10][11][12] |

| Hydrogen | H | 1.008[13][14][15][16] |

| Oxygen | O | 15.999[17][18][19][20] |

Calculation Summary

The is calculated as follows:

(1 × Atomic Weight of Ba) + (2 × Atomic Weight of Cl) + (2 × Atomic Weight of H) + (1 × Atomic Weight of O)

= (1 × 137.327) + (2 × 35.45) + (2 × 1.008) + (1 × 15.999)

= 137.327 + 70.90 + 2.016 + 15.999

Experimental Verification Protocol: Mass Spectrometry

A detailed methodology for the experimental verification of the using mass spectrometry is outlined below.

Objective: To experimentally determine the .

Materials:

-

This compound (analytical grade)

-

Deionized water

-

Methanol (B129727) (HPLC grade)

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 10 mg of this compound.

-

Dissolve the sample in 10 mL of a 50:50 (v/v) solution of deionized water and methanol to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.

-

-

Mass Spectrometer Setup:

-

Calibrate the ESI-MS instrument using a standard calibrant solution to ensure mass accuracy.

-

Set the instrument to positive ion detection mode.

-

Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal.

-

-

Sample Analysis:

-

Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

-

Acquire mass spectra over a relevant mass-to-charge (m/z) range. Given the expected species, a range of m/z 100-300 would be appropriate.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the peaks corresponding to the barium-containing species. In the positive ion mode, one would expect to observe the [BaCl]⁺ ion.

-

The m/z of this ion will be the sum of the atomic weights of barium and chlorine.

-

The presence of the water of hydration may be inferred from the difference between the experimentally determined mass of the primary ion and the known mass of the anhydrous fragment.

-

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical relationship between the atomic weights of the constituent elements and the final calculated .

Caption: Calculation flowchart for the molecular weight of BaCl₂·H₂O.

References

- 1. Barium chloride, monohydrate | BaCl2H2O | CID 51346567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | BaCl2H2O | CID 45051590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Barium - Wikipedia [en.wikipedia.org]

- 5. What is the atomic mass of Barium class 11 chemistry CBSE [vedantu.com]

- 6. What is the Atomic Mass of Barium [unacademy.com]

- 7. Barium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. byjus.com [byjus.com]

- 9. Chlorine - Wikipedia [en.wikipedia.org]

- 10. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 11. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 12. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 13. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. quora.com [quora.com]

- 15. Hydrogen - Wikipedia [en.wikipedia.org]

- 16. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. princeton.edu [princeton.edu]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

- 19. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

Unveiling the Structure of Barium Chloride Monohydrate Through Electron Diffraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the crystal structure of barium chloride monohydrate (BaCl₂·H₂O) as determined by electron diffraction. The core data presented is based on the seminal work of Vainshtein and Pinsker, who first elucidated the structure of this hydrated salt using electron crystallographic techniques. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and pharmaceutical development, offering detailed structural parameters and a generalized experimental workflow.

Introduction

This compound is an inorganic salt that, like many hydrated compounds, presents unique structural characteristics of interest in various scientific and industrial fields. Understanding the precise arrangement of atoms within its crystal lattice is crucial for predicting its physical and chemical properties, including its behavior in different environments, which is of particular importance in drug development and formulation. Electron diffraction has proven to be a powerful technique for the structural analysis of microcrystalline materials that may not be suitable for single-crystal X-ray diffraction.

Crystal Structure of this compound

The crystal structure of this compound was determined by electron diffraction to belong to the orthorhombic crystal system. The key crystallographic data from the foundational study by Vainshtein and Pinsker (1949) are summarized in the table below.[1]

Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P m c n |

| Lattice Parameters | a = 4.51 Å |

| b = 9.02 Å | |

| c = 11.28 Å | |

| Unit Cell Volume | 458.9 ų |

| Formula Units per Cell (Z) | 4 |

Data sourced from Vainshtein, B.K. & Pinsker, Z.G. (1949). Zhurnal Fizicheskoi Khimii, 23, 1058-1069.[1]

Experimental Protocol: A Generalized Approach for Electron Diffraction of Hydrated Salts

The following diagram illustrates a typical experimental workflow for such an analysis.

Key Steps in the Experimental Protocol:

-

Sample Preparation: The primary challenge in the study of hydrated salts is the preservation of their crystalline water. The preparation of thin, electron-transparent crystals is crucial. This can be achieved through methods such as the crushing of larger crystals and depositing the fragments on a TEM grid or through techniques like cryo-microtomy for larger samples.

-

Data Acquisition: The prepared sample is introduced into the vacuum of a transmission electron microscope. Selected Area Electron Diffraction (SAED) is a common technique where a series of diffraction patterns are collected as the crystal is tilted at different angles with respect to the electron beam. This "tilt-series" provides three-dimensional information about the crystal's reciprocal lattice.

-

Data Processing and Structure Solution: The collected diffraction patterns are indexed to determine the unit cell parameters and the crystal's orientation. The intensities of the diffraction spots are measured and used to calculate the structure factors. These data are then used in computational programs to solve the phase problem and generate an initial model of the crystal structure.

-

Structure Refinement: The initial structural model is then refined against the experimental data to improve its accuracy. This iterative process adjusts the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction intensities, resulting in the final, detailed crystal structure model.

Structural Details and Coordination Environment

Further detailed analysis of the structure of this compound would involve an examination of the coordination environment of the barium cation, the chloride anions, and the water molecule, as well as the hydrogen bonding network within the crystal lattice. Unfortunately, the atomic coordinates, specific bond lengths, and bond angles from the original electron diffraction study are not available in readily accessible literature. Such data would be essential for a complete understanding of the intermolecular interactions that stabilize the crystal structure.

Conclusion

The electron diffraction study by Vainshtein and Pinsker provided the foundational understanding of the crystal structure of this compound, establishing its orthorhombic symmetry and defining its unit cell. While the detailed atomic coordinates and a comprehensive description of the bonding and intermolecular interactions await rediscovery or redetermination, the available crystallographic data serves as a crucial starting point for further research. The generalized experimental workflow presented here provides a roadmap for researchers seeking to apply electron diffraction techniques to the study of this and other hydrated crystalline materials, which are of significant interest across various scientific disciplines.

References

Polymorphism in Anhydrous Barium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the polymorphic nature of anhydrous barium chloride (BaCl₂). Anhydrous BaCl₂ is known to exist in at least three distinct crystal forms, each stable under different conditions of temperature and pressure. Understanding these polymorphs is critical for applications in materials science, chemical synthesis, and potentially in pharmaceutical contexts where anhydrous conditions are required. This document details the crystallographic structures, thermodynamic relationships, and experimental methodologies for studying these phases.

Introduction to the Polymorphs of Anhydrous Barium Chloride

Anhydrous barium chloride exhibits a fascinating structural versatility, transitioning between orthorhombic, cubic, and monoclinic crystal systems in response to changes in temperature and pressure. The ambient, room-temperature phase adopts an orthorhombic structure, which transforms into a cubic form at high temperatures. Under high pressure, a further transition to a monoclinic phase is observed. Each of these polymorphic transitions involves significant changes in the coordination environment of the barium ion and the overall crystal packing.

Crystallographic Data of Anhydrous BaCl₂ Polymorphs

The quantitative crystallographic data for the three known polymorphs of anhydrous barium chloride are summarized in the table below, facilitating a clear comparison of their structural parameters.

| Property | Orthorhombic (Cotunnite type) | Cubic (Fluorite type) | Monoclinic (Post-cotunnite type) |

| Crystal System | Orthorhombic | Cubic | Monoclinic |

| Space Group | Pnma (No. 62)[1] | Fm-3m (No. 225)[2] | P112₁/a (an alternative setting of P2₁/c, No. 14)[3][4] |

| Lattice Parameters (Å) | a = 7.865[1] b = 4.731[1] c = 9.421[1] | a = 7.343[2] | a ≈ 2 x acotunnite[3][4] γ ≈ 87-89°[3][4] |

| Formula Units (Z) | 4 | 4 | 8[3][4] |

| Coordination Number of Ba²⁺ | 9[5] | 8[5] | 10[3][4] |

| Conditions | Ambient temperature and pressure | 925–963 °C[5] | 7–10 GPa[5] |

Thermodynamic Relationships and Phase Transitions

The transformations between the polymorphs of anhydrous BaCl₂ are governed by thermodynamic principles. The orthorhombic cotunnite structure is the most stable form under ambient conditions. The phase transitions can be visualized as follows:

Experimental Protocols

The study of anhydrous barium chloride polymorphs requires specialized experimental techniques to achieve the necessary high-temperature or high-pressure conditions.

Synthesis of Anhydrous Barium Chloride

Anhydrous barium chloride is typically prepared from its dihydrate (BaCl₂·2H₂O).

Methodology:

-

Starting Material: Obtain commercially available barium chloride dihydrate (BaCl₂·2H₂O).

-

Dehydration: Place the dihydrate in a furnace.

-

Heating Protocol: Gradually heat the sample to above 121 °C.[4][6] The dihydrate first loses one water molecule to form the monohydrate at around 55 °C, and then becomes fully anhydrous above 121 °C.[4] To ensure complete removal of water, heating to higher temperatures (e.g., 200 °C) for a prolonged period under vacuum or in a stream of dry, inert gas is recommended.

-

Handling and Storage: Anhydrous BaCl₂ is hygroscopic.[2] All subsequent handling and storage must be performed in a dry atmosphere, such as in a glovebox or a desiccator.

High-Temperature X-ray Diffraction for Cubic Phase Characterization

Methodology:

-

Sample Preparation: A fine powder of anhydrous BaCl₂ is loaded into a high-temperature sample holder, typically made of a material like platinum or alumina.

-

Instrumentation: A high-temperature X-ray diffractometer equipped with a furnace is used.

-

Experimental Conditions: The sample is heated in a controlled atmosphere (e.g., inert gas or vacuum) to the desired temperature range (above 925 °C).

-

Data Collection: X-ray diffraction patterns are collected in-situ at various temperatures to observe the phase transition from orthorhombic to cubic.

-

Analysis: The diffraction data for the cubic phase is indexed to determine the lattice parameters and confirm the Fm-3m space group.

High-Pressure X-ray Diffraction for Monoclinic Phase Characterization

Methodology:

-

Sample Loading: A small amount of anhydrous BaCl₂ powder is loaded into the sample chamber of a diamond anvil cell (DAC).[3][7][8] A pressure-transmitting medium (e.g., a 4:1 methanol-ethanol mixture or silicone oil) is added to ensure hydrostatic pressure conditions. A ruby chip is also included for pressure calibration via ruby fluorescence spectroscopy.

-

Pressurization: The pressure is gradually increased by tightening the screws of the DAC.

-

Data Collection: The DAC is mounted on an X-ray diffractometer, and angle-dispersive X-ray diffraction patterns are collected at various pressures.[3]

-

Analysis: The diffraction patterns are analyzed to identify the phase transition to the monoclinic post-cotunnite structure. The data is then used to refine the lattice parameters and confirm the P112₁/a space group.[3][4]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the investigation of anhydrous barium chloride polymorphism.

This comprehensive guide provides the foundational knowledge and experimental frameworks necessary for the advanced study of polymorphism in anhydrous barium chloride. The presented data and protocols are intended to support further research and development in areas where the crystalline form of this compound is of critical importance.

References

- 1. researchgate.net [researchgate.net]

- 2. mp-568662: BaCl2 (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Inferring thermodynamic stability relationship of polymorphs from melting data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diamond anvil cell - Wikipedia [en.wikipedia.org]

- 8. The Diamond Anvil Cell (DAC) [serc.carleton.edu]

An In-depth Technical Guide to the Preparation of Barium Chloride from Barium Carbonate and Hydrochloric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium chloride (BaCl₂) is a versatile inorganic salt with significant applications in various scientific and industrial domains. It serves as a crucial precursor in the synthesis of other barium compounds, a flux in metallurgy, and a reagent in analytical chemistry for the determination of sulfate (B86663) ions.[1] In the pharmaceutical and drug development sector, high-purity barium salts are essential for various processes, including the production of certain catalysts and as a component in specialized cell culture media.

This technical guide provides a comprehensive overview of the synthesis of barium chloride from the reaction of barium carbonate (BaCO₃) with hydrochloric acid (HCl). The document details the underlying chemical principles, experimental protocols, purification methods, and analytical techniques for the characterization of the final product.

Reaction Chemistry and Thermodynamics

The synthesis of barium chloride from barium carbonate and hydrochloric acid is a straightforward acid-base reaction. The overall balanced molecular equation for this reaction is:

BaCO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + CO₂(g)[2][3][4][5][6]

The reaction proceeds with the evolution of carbon dioxide gas, which drives the reaction to completion.

Ionic and Net Ionic Equations:

The complete ionic equation, which shows all the dissociated ions in the aqueous solution, is as follows:

BaCO₃(s) + 2H⁺(aq) + 2Cl⁻(aq) → Ba²⁺(aq) + 2Cl⁻(aq) + H₂O(l) + CO₂(g)

By removing the spectator ions (Cl⁻), we obtain the net ionic equation, which represents the essential chemical change:

BaCO₃(s) + 2H⁺(aq) → Ba²⁺(aq) + H₂O(l) + CO₂(g)[7]

Reaction Mechanism:

The reaction is initiated by the attack of hydronium ions (from the hydrochloric acid) on the carbonate ions of the solid barium carbonate. This leads to the formation of the unstable intermediate, carbonic acid (H₂CO₃), which rapidly decomposes into water and carbon dioxide.[8]

Thermodynamic Data:

The reaction between barium carbonate and hydrochloric acid is endothermic, meaning it absorbs heat from the surroundings. The standard enthalpy change (ΔH°) for this reaction has been reported to be approximately +35.8 kJ/mol.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the synthesis of barium chloride from barium carbonate and hydrochloric acid.

Table 1: Stoichiometric and Physicochemical Data

| Parameter | Value | Reference |

| Molar Mass of BaCO₃ | 197.34 g/mol | |

| Molar Mass of HCl | 36.46 g/mol | |

| Molar Mass of BaCl₂ | 208.23 g/mol | |

| Molar Mass of BaCl₂·2H₂O | 244.26 g/mol | |

| Enthalpy of Reaction (ΔH°) | +35.8 kJ/mol |

Table 2: Purity and Yield Data from a Representative Protocol

| Parameter | Value | Reference |

| Starting Material | Pottery Grade Barium Carbonate | [9] |

| Final Product | Barium Chloride Dihydrate (BaCl₂·2H₂O) | [9] |

| Approximate Yield | 1 g of BaCl₂·2H₂O per 1 g of BaCO₃ | [9] |

| Purity | 99.1 wt% | [10] |

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis of barium chloride from barium carbonate and hydrochloric acid.

Protocol 1: Synthesis of Barium Chloride Dihydrate from Pottery-Grade Barium Carbonate

This protocol is adapted from a method for preparing pure barium chloride dihydrate from a less pure starting material.[9]

Materials:

-

Pottery-grade barium carbonate (BaCO₃)

-

10% Hydrochloric acid (HCl)

-

Distilled water

-

3% Hydrogen peroxide (H₂O₂) (optional, for purification)

-

Glass beakers

-

Evaporating dish

-

Stirring rod

-

Filter paper and funnel

Procedure:

-

Slurry Preparation: For each gram of barium carbonate, add 5 mL of distilled water in a beaker to form a slurry. Ensure all clumps are broken up.[9]

-

Acid Addition: Slowly add 4 mL of 10% hydrochloric acid for each gram of barium carbonate to the slurry while stirring.[9] Add the acid in portions to control the effervescence. This step should be performed in a well-ventilated area or a fume hood due to the potential presence of hydrogen sulfide (B99878) if the barium carbonate is impure.

-

Reaction Completion: Continue adding acid until the vigorous fizzing ceases. The solution will likely remain opalescent.

-

Purification (Optional): If impurities like sulfides are present (indicated by a rotten egg smell), a small amount of 3% hydrogen peroxide can be added to oxidize the sulfides to elemental sulfur, which can then be filtered off.[9]

-

Filtration: Filter the resulting barium chloride solution to remove any insoluble impurities.

-

Crystallization: Transfer the clear filtrate to an evaporating dish and gently heat to concentrate the solution. Allow the solution to cool to room temperature to form crystals of barium chloride dihydrate (BaCl₂·2H₂O).

-

Drying: Decant the supernatant liquid and dry the crystals. The final product should be a white, crystalline solid.

Protocol 2: General Laboratory Preparation

This protocol outlines a more general procedure for the synthesis of barium chloride.

Materials:

-

Barium carbonate (BaCO₃)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Porcelain evaporating dish

-

Litmus (B1172312) paper

-

Heating apparatus

Procedure:

-

Acid Dilution: Dilute 170 mL of concentrated hydrochloric acid with 430 mL of water in a porcelain evaporating dish.

-

Reaction: Add solid barium carbonate in small portions to the diluted acid with constant stirring. Add the carbonate slowly to prevent frothing over.

-

Neutralization: Continue adding barium carbonate until the solution is neutral to litmus paper.

-

Heating and Filtration: Heat the mixture to boiling. If iron impurities are suspected, they can be precipitated by adding a small amount of barium peroxide and boiling for a few minutes. Filter the hot solution.

-

Crystallization: Allow the filtrate to cool and stand for crystals of barium chloride to form.

-

Isolation and Drying: Decant the mother liquor, wash the crystals with a small amount of cold distilled water, and dry them at room temperature.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of barium chloride from barium carbonate and hydrochloric acid.

Analytical Methods for Purity Assessment

The purity of the synthesized barium chloride can be assessed using a variety of analytical techniques.

Qualitative Tests:

-

Flame Test: Barium compounds impart a characteristic apple-green color to a flame. This can be a simple preliminary test for the presence of barium ions.

-

Precipitation Reactions: The addition of a sulfate source, such as sulfuric acid or sodium sulfate, to a solution of barium chloride will produce a dense white precipitate of barium sulfate (BaSO₄), confirming the presence of Ba²⁺ ions.

Quantitative Analysis:

-

Titration: The chloride content of the final product can be determined by titration with a standardized solution of silver nitrate (B79036) (AgNO₃) using potassium chromate (B82759) as an indicator (Mohr's method). Alternatively, the barium content can be determined by titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

-

Gravimetric Analysis: The barium content can be determined gravimetrically by precipitating it as barium sulfate, followed by filtration, drying, and weighing of the precipitate.

-

Instrumental Methods:

-

UV-Visible Spectroscopy: While barium chloride itself does not have a strong chromophore for direct UV-Vis analysis, it can be used in turbidimetric or nephelometric methods for the quantification of sulfate ions.

-

FT-IR Spectroscopy: Infrared spectroscopy can be used to confirm the presence of water of hydration in the final product (barium chloride dihydrate) by identifying the characteristic O-H stretching and bending vibrations.

-

Safety Precautions

-

Toxicity: All soluble barium compounds, including barium chloride, are toxic if ingested or inhaled.[9] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times.

-

Corrosivity: Hydrochloric acid is corrosive. Handle with care and in a well-ventilated area.

-

Gas Evolution: The reaction produces carbon dioxide and potentially hydrogen sulfide if impure starting materials are used. Ensure adequate ventilation to prevent the buildup of these gases.

Conclusion

The synthesis of barium chloride from barium carbonate and hydrochloric acid is a well-established and reliable method suitable for laboratory-scale preparations. By carefully controlling the reaction conditions and employing appropriate purification and analytical techniques, high-purity barium chloride can be obtained for a variety of research, development, and industrial applications. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this important inorganic salt.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. تم الحل:Barium carbonate reacts with dilute hydrochloric acid BaCO_3+2HClto BaCl_2+CO_3+H_2O 9.85g [sa.gauthmath.com]

- 3. sciensage.info [sciensage.info]

- 4. mvgrchemistry.wordpress.com [mvgrchemistry.wordpress.com]

- 5. BaCO3 + 2 HCl → BaCl2 + CO2 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 6. What happens when barium carbonate reacts with hydrochloric acid, and why does carbonic acid decompose in this reaction? | Sathee Forum [forum.prutor.ai]

- 7. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 8. CN103318936A - Method for preparing barium chloride and/or barium carbonate from raw material containing barium carbonate and calcium carbonate - Google Patents [patents.google.com]

- 9. Solved Barium carbonate is reacted with hydrochloric acid | Chegg.com [chegg.com]

- 10. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for the Gravimetric Determination of Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gravimetric analysis is a fundamental and highly accurate quantitative analytical technique. This document provides a detailed protocol for the determination of sulfate (B86663) concentration in a sample by precipitation of barium sulfate (BaSO₄) following the addition of barium chloride (BaCl₂). The method relies on the low solubility of barium sulfate in aqueous solutions. The precipitate is separated from the solution by filtration, washed to remove impurities, dried, and weighed. From the mass of the barium sulfate obtained, the amount of sulfate in the original sample can be calculated. This method is applicable to a wide range of sample types, including water, industrial wastes, and pharmaceutical preparations.[1][2]

The precipitation reaction is as follows:

Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

Key Considerations and Interferences

Accurate results in gravimetric analysis of sulfate depend on proper technique and awareness of potential interferences.

-

Precipitation Conditions: The formation of a pure and easily filterable precipitate is crucial. This is achieved by precipitating from a hot, dilute, and acidic solution.[2] The slow addition of the precipitating agent, barium chloride, helps to form larger crystals and reduces the risk of co-precipitation.[3]

-

Digestion: After precipitation, the suspension is heated gently for a period in a process called digestion. This promotes the growth of larger particles and reduces the surface area available for adsorption of impurities.[3][4]

-

Co-precipitation: This is a significant source of error where soluble impurities are incorporated into the precipitate.

-

High Results: Nitrates, chlorates, and silica (B1680970) can co-precipitate, leading to erroneously high results.[1][3] Barium chloride itself can also be co-precipitated.[2]

-

Low Results: Heavy metals such as chromium and iron can interfere with complete precipitation.[1] Alkali metal sulfates may also lead to low results due to the substitution of barium with a lower atomic weight element in the precipitate.[1]

-

-

Acidity: The precipitation is carried out in a slightly acidic (HCl) medium to prevent the precipitation of other barium salts like barium carbonate or phosphate.[5] However, an excess of mineral acid can increase the solubility of barium sulfate and lead to low results.[2]

Experimental Workflow

Caption: Workflow for the gravimetric determination of sulfate.

Detailed Experimental Protocol

This protocol is designed for the determination of sulfate in a soluble salt sample.

Materials and Reagents

-

Analytical balance (±0.0001 g)

-

Drying oven (105-110 °C)

-

Muffle furnace (800-900 °C)

-

Desiccator

-

Beakers (400 mL)

-

Watch glasses

-

Stirring rods

-

Buret

-

Funnels

-

Ashless filter paper (e.g., Whatman No. 42)[3]

-

Porcelain crucibles and lids

-

Soluble sulfate unknown sample

-

Distilled or deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Barium Chloride (BaCl₂) solution (5% w/v)

-

Silver Nitrate (AgNO₃) solution (0.1 M)

Procedure

1. Sample Preparation 1.1. Dry the unknown sulfate sample in a weighing bottle in an oven at 105-110 °C for 1-2 hours.[3][6] 1.2. Cool the sample in a desiccator to room temperature.[6] 1.3. Accurately weigh by difference three portions of the dried sample, each approximately 0.35-0.5 g, into separate 400 mL beakers.[3][6] Record the masses to ±0.0001 g. 1.4. To each beaker, add approximately 200 mL of distilled water and 0.5 mL of concentrated HCl.[6] Stir with a clean glass rod until the sample is completely dissolved. Leave the stirring rod in the beaker.

2. Precipitation 2.1. Heat the sample solutions to near boiling (approximately 90 °C) on a hot plate.[3] 2.2. While heating the sample, heat a separate beaker containing the 5% BaCl₂ solution. 2.3. Slowly, and with constant stirring, add the hot BaCl₂ solution dropwise from a buret to the hot sample solution.[3] A slight excess of BaCl₂ is required to ensure complete precipitation. 2.4. After the initial addition, allow the white precipitate of BaSO₄ to settle. Test for completeness of precipitation by adding a few more drops of BaCl₂ to the clear supernatant. If more precipitate forms, continue adding BaCl₂ solution until precipitation is complete.[6]

3. Digestion of the Precipitate 3.1. Cover the beakers with watch glasses and leave them on the hot plate to digest at a temperature just below boiling for at least one hour.[2][3] This process helps to form larger, more filterable crystals.[3] The supernatant liquid should be clear after digestion.

4. Filtration and Washing 4.1. Set up a filtration apparatus using a funnel and ashless filter paper. Ensure the filter paper fits the funnel properly. 4.2. Wet the filter paper with hot distilled water to ensure a good seal. 4.3. Decant the clear supernatant liquid from the beakers through the filter paper, trying to disturb the precipitate as little as possible. 4.4. Transfer the precipitate to the filter paper using a stream of hot distilled water from a wash bottle. Use a rubber policeman to remove any precipitate adhering to the beaker and stirring rod.[6] 4.5. Wash the precipitate on the filter paper with several small portions of hot distilled water.[3] 4.6. After the final washings, collect a small amount of the filtrate in a test tube and add a few drops of AgNO₃ solution. The absence of a white precipitate (AgCl) indicates that the precipitate is free from chloride ions.[3][6] If a precipitate forms, continue washing until the test is negative.

5. Drying and Ignition 5.1. Carefully remove the filter paper containing the precipitate from the funnel, fold it, and place it in a porcelain crucible that has been previously heated to a constant mass.[6] 5.2. Dry the crucible and its contents in an oven. 5.3. Char the filter paper by gently heating the crucible with a Bunsen burner. The paper should smolder, not flame, to prevent mechanical loss of the precipitate. 5.4. Transfer the crucible to a muffle furnace and ignite at 800-900 °C for at least 30 minutes to burn off the carbon from the filter paper completely.[6] 5.5. Remove the crucible from the furnace, allow it to cool slightly, and then place it in a desiccator to cool to room temperature. 5.6. Weigh the crucible and its contents accurately. 5.7. Repeat the process of igniting, cooling, and weighing until a constant mass (±0.0003 g) is obtained.[6]

Data Presentation and Calculations

The results of the gravimetric analysis should be recorded in a clear and organized manner.

| Measurement | Trial 1 (g) | Trial 2 (g) | Trial 3 (g) |

| Mass of empty crucible (constant mass) | |||

| Mass of sample | |||

| Mass of crucible + BaSO₄ (1st weighing) | |||

| Mass of crucible + BaSO₄ (2nd weighing) | |||

| Mass of crucible + BaSO₄ (constant mass) | |||

| Mass of BaSO₄ precipitate | |||

| Mass of SO₄²⁻ in sample | |||

| Percentage of SO₄²⁻ in sample | |||

| Average Percentage of SO₄²⁻ | \multicolumn{3}{c | }{} | |

| Standard Deviation | \multicolumn{3}{c | }{} |

Calculation of Sulfate Percentage

The percentage of sulfate in the unknown sample is calculated using the following formula:

Percentage SO₄²⁻ = [(Mass of BaSO₄ (g) × Gravimetric Factor) / Mass of Sample (g)] × 100

The gravimetric factor is the ratio of the molar mass of the analyte (SO₄²⁻) to the molar mass of the substance weighed (BaSO₄).

-

Molar mass of SO₄²⁻ = 96.06 g/mol

-

Molar mass of BaSO₄ = 233.38 g/mol

Gravimetric Factor = (Molar mass of SO₄²⁻) / (Molar mass of BaSO₄) = 96.06 / 233.38 = 0.41158

Example Calculation: If the mass of the sample was 0.5000 g and the mass of the BaSO₄ precipitate was 0.4580 g:

Mass of SO₄²⁻ = 0.4580 g × 0.41158 = 0.1884 g

Percentage SO₄²⁻ = (0.1884 g / 0.5000 g) × 100 = 37.68%

References

Application Note: Standard Operating Procedure for Sulfate Analysis using Barium Chloride

AN-SO4-BaCl2

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed standard operating procedure (SOP) for the quantitative determination of sulfate (B86663) ions in aqueous samples using barium chloride (BaCl₂). Two common methods are described: turbidimetry and gravimetry.

Introduction:

Sulfate determination is critical in various fields, including environmental monitoring, water quality assessment, and pharmaceutical manufacturing. The reaction of sulfate ions (SO₄²⁻) with barium chloride to form insoluble barium sulfate (BaSO₄) is a well-established analytical principle. This application note details two classical methods based on this reaction:

-

Turbidimetric Method: This is a rapid method suitable for lower concentrations of sulfate. It involves the formation of a fine precipitate of BaSO₄, and the resulting turbidity is measured using a spectrophotometer or nephelometer. The turbidity is proportional to the sulfate concentration.[1][2][3]

-